REACTION_CXSMILES
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[CH2:1]([O:3][C:4]([C:6]1[C:7](O)=[C:8]2[CH:15]=[N:14][N:13]([CH2:16][CH3:17])[C:9]2=[N:10][C:11]=1[CH3:12])=[O:5])[CH3:2].P(Cl)(Cl)([Cl:21])=O>>[CH2:1]([O:3][C:4]([C:6]1[C:7]([Cl:21])=[C:8]2[CH:15]=[N:14][N:13]([CH2:16][CH3:17])[C:9]2=[N:10][C:11]=1[CH3:12])=[O:5])[CH3:2]
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Name
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|
Quantity
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49.1 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C=1C(=C2C(=NC1C)N(N=C2)CC)O
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Name
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|
Quantity
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250 mL
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Type
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reactant
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Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is refluxed for 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
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Then the excess phosphorus oxychloride is removed by vacuum distillation
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Type
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ADDITION
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Details
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the residue is treated with water
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Type
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FILTRATION
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Details
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The 4-chloro compound (42 g) is filtered under suction
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Type
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CUSTOM
|
Details
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recrystallized from n-hexane, mp 54°-56° C.
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Name
|
|
Type
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|
Smiles
|
C(C)OC(=O)C=1C(=C2C(=NC1C)N(N=C2)CC)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |